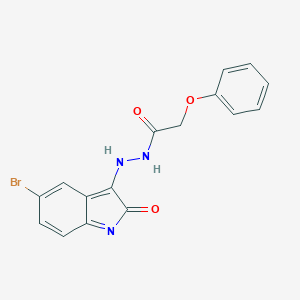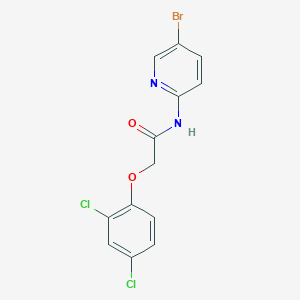![molecular formula C15H13BrN2O2S B246179 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDBM-1068 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of BDBM-1068 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, BDBM-1068 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BDBM-1068 has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BDBM-1068 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. BDBM-1068 has also been shown to inhibit the growth and survival of cancer cells in vitro and in animal models of cancer. Additionally, BDBM-1068 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BDBM-1068 in lab experiments is its potency. It has been shown to be highly effective at inhibiting the activity of COX-2 and HDAC6, making it a valuable tool for studying these enzymes. However, one limitation of using BDBM-1068 in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on BDBM-1068. One area of interest is the development of new drugs based on BDBM-1068 for the treatment of inflammation and cancer. Another area of interest is the study of BDBM-1068 in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDBM-1068 and its potential toxicity in different cell types.
Méthodes De Synthèse
The synthesis of BDBM-1068 involves the reaction of 2-bromo-4,5-dimethylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base. This reaction leads to the formation of BDBM-1068 as a white solid with a high yield.
Applications De Recherche Scientifique
BDBM-1068 has been used extensively in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. BDBM-1068 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H13BrN2O2S |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
1-(2-bromo-4,5-dimethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-12(16)15(8-11(10)2)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 |
Clé InChI |
NYIIXQQKTJDXPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


